molecular formula C19H18N4O B2691335 (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile CAS No. 477535-51-6

(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile

Cat. No.: B2691335
CAS No.: 477535-51-6
M. Wt: 318.38
InChI Key: AAFQLUSMGWDCNR-WYMLVPIESA-N
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Description

The compound (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile is a benzimidazole-acrylonitrile hybrid featuring a piperidinyl-substituted furan moiety. These compounds are synthesized via condensation reactions between substituted furan carbaldehydes and 2-cyanomethylbenzimidazoles, typically under reflux in ethanol .

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(5-piperidin-1-ylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c20-13-14(19-21-16-6-2-3-7-17(16)22-19)12-15-8-9-18(24-15)23-10-4-1-5-11-23/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,22)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFQLUSMGWDCNR-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile is C21H22N4OC_{21}H_{22}N_{4}O with a molecular weight of approximately 350.43 g/mol. The structure features a benzimidazole moiety, a piperidine ring, and a furan group, which are known to contribute to various biological activities.

Chemical Characteristics:

PropertyValue
Molecular FormulaC21H22N4O
Molecular Weight350.43 g/mol
IUPAC Name(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile

The biological activity of (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile appears to be mediated through its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

  • DNA Binding: Similar compounds have shown the ability to bind to DNA, inhibiting DNA-dependent enzymes and disrupting cellular replication processes .
  • Reactive Oxygen Species (ROS) Production: The compound may induce oxidative stress by generating ROS, leading to cellular apoptosis in cancer cells .
  • Receptor Modulation: Interaction with various receptors involved in cell signaling pathways can lead to altered cellular responses, contributing to its antitumor effects .

Antitumor Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antitumor properties. In vitro studies have demonstrated that (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-eneni-trile shows cytotoxic effects against several human cancer cell lines.

Case Study:
In a study evaluating the compound's effects on lung cancer cell lines (A549, HCC827, NCI-H358), it was found that the compound exhibited IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D cultures). This suggests that while effective in traditional assays, the compound's efficacy may vary under more physiologically relevant conditions .

Antimicrobial Activity

The compound also presents potential antimicrobial properties. Studies have shown that certain benzimidazole derivatives can inhibit microbial growth effectively. The mechanism often involves disruption of bacterial DNA synthesis or function, leading to cell death.

Table: Antimicrobial Activity Comparison

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
(2E)-benzimidazole derivativeE. coli12 μg/mL
(2E)-benzimidazole derivativeS. aureus8 μg/mL

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in , bromo in ) enhance molecular polarity and intermolecular interactions, leading to higher melting points (>300°C for nitro derivatives) compared to unsubstituted analogs.
  • Piperidinyl vs.

Physicochemical Properties

Molecular Weight and Stability

  • The target compound’s molecular weight (~350–400 g/mol) aligns with analogs in . Higher molecular weights correlate with increased hydrophobicity, as seen in bromo- and nitro-substituted derivatives.
  • Substituents like piperidinyl may reduce crystallinity compared to aryl groups, as evidenced by chalcone derivatives in (reported as oils or low-melting solids).

Spectral Data

  • 1H-NMR : Benzimidazole protons resonate at δ ~7.5–8.5 ppm, while furan protons appear at δ ~6.5–7.5 ppm. Piperidinyl protons show characteristic signals at δ ~1.5–2.5 ppm .
  • IR : Acrylonitrile C≡N stretches are observed at ~2200–2250 cm⁻¹, and benzimidazole N-H stretches at ~3400 cm⁻¹ .

Insights :

  • Piperidinyl-containing compounds (e.g., ) require harsher conditions (acetonitrile, base) compared to ethanol-based syntheses for aryl analogs .
  • Palladium-catalyzed methods (e.g., ) achieve moderate yields but enable access to complex nitro derivatives.

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